

L-Arginine-13C6,d14 Hydrochloride: Comprehensive Solubility, Stability,

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Compound of Interest

Compound Name: L-Arginine-13C6,d14 (hydrochloride)

Cat. No.: B12376621

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Executive Summary

L-Arginine-13C6,d14 hydrochloride is a premium stable isotope-labeled derivative of the endogenous amino acid L-Arginine[1]. Engineered with a deuterium atoms), it is an indispensable heavy tracer for liquid chromatography-tandem mass spectrometry (LC-MS/MS), Stable Isotope Labeling by flux analysis.

As the primary nitrogen donor for the synthesis of nitric oxide (NO)—a critical biological vasodilator—maintaining the structural and isotopic integrity of formulation is paramount[2]. This whitepaper synthesizes field-proven physicochemical data, thermodynamic stability mechanisms, and self-validating in drug development and proteomic workflows.

Physicochemical Profiling & The Causality of the Hydrochloride Salt

To understand the handling requirements of L-Arginine-13C6,d14 hydrochloride, one must first understand the causality behind its salt formulation.

Mechanistic Insight: Free base L-arginine is strongly alkaline due to its guanidino group (pKa ~12.5). In its free form, it rapidly absorbs atmospheric carbon dioxide and forms a stable crystalline lattice. This structural modification resists deliquescence and maintains a monomeric state, thereby preventing spontaneous aggregation and enhancing shelf life[3][4].

Table 1: Core Chemical Properties

Property	Specification
Chemical Name	(S)-(+)-Arginine-13C6,d14 hydrochloride
Molecular Weight	~230.70 g/mol [2]
Isotopic Enrichment	13C6, d14
Appearance	White crystalline solid / powder[3]
Target Pathway	Nitric Oxide Synthase (NOS) / Metabolic Enzyme[2]

Solubility Thermodynamics & Kinetics

L-Arginine-13C6,d14 hydrochloride exhibits a highly polar profile, making it exceptionally soluble in aqueous environments but restricted in organic solvents.

Table 2: Empirical Solubility Matrix

Solvent	Maximum Solubility	Solvation Kinetics
Ultrapure Water (H ₂ O)	100 – 250 mg/mL	Freely soluble. Conce ultrasonic agitation to
PBS (pH 7.2)	~100 mg/mL	Freely soluble. Ideal f assays[6].
DMF	~5 mg/mL	Requires continuous
DMSO	~3 mg/mL	Limited solubility. Not required for specific li
Ethanol	~3 mg/mL	Slightly soluble in hot [6].

Note: When utilizing organic solvents like DMSO or DMF, ensure that the residual amount of organic solvent upon dilution into aqueous buffers is strict physiological artifacts at low concentrations[6].

Stability Data & Degradation Kinetics

The chemical stability of L-Arginine-13C6,d14 hydrochloride is highly dependent on temperature and hydration states.

Mechanistic Insight (Degradation): At temperatures exceeding 30°C, the guanidine group is thermodynamically driven to hydrolyze, yielding ornithine cycles of aqueous solutions induce localized concentration gradients (cryoconcentration) that accelerate molecular oxidation and deamination[7].

Table 3: Storage & Stability Guidelines

State	Storage Temperature	Shelf Life	Cri
Solid Powder	-20°C	≥ 4 Years	Stc fro
Solid Powder	4°C	Weeks to Months	Acc eq pre
Aqueous Solution	Room Temp (15-25°C)	< 1 Day	Sol hou hyc
Aqueous Solution	-80°C	Months	Mu afte deg

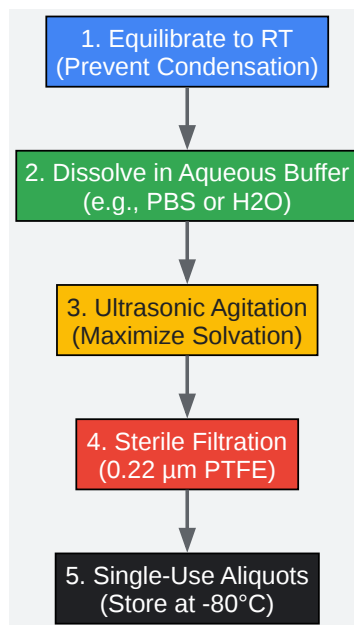
Self-Validating Experimental Protocols

To ensure data reproducibility and isotopic fidelity, the following protocols are designed as self-validating systems, minimizing variables that lead to tra

Protocol A: Preparation of Isotope-Labeled Stock Solutions for LC-MS/MS

- Thermal Equilibration: Remove the desiccated vial of L-Arginine-13C6,d14 HCl from -20°C storage and allow it to equilibrate to room temperature f moisture from condensing on the hygroscopic powder.
- Weighing: Rapidly weigh the required mass (e.g., 23.07 mg for 1 mL of a 100 mM stock solution) using an analytical balance.
- Solvation: Add the powder to LC-MS grade water or PBS. To prevent oxidative degradation during long-term storage, purge the solvent with an iner
- Agitation: Vortex the solution for 60 seconds. If preparing a hyper-concentrated stock (>100 mg/mL), apply ultrasonic agitation until the solution is c
- Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter to remove potential nucleation sites and microbial contaminants.

- Cryopreservation: Immediately divide the stock into single-use amber aliquots and flash-freeze for storage at -80°C.



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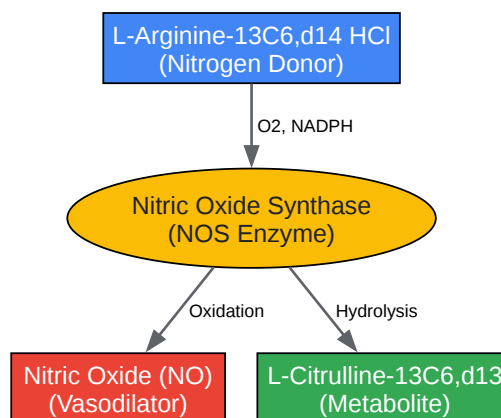
Caption: Self-validating protocol workflow for preparing stable aqueous isotope solutions.

Protocol B: In Vivo Formulation for Metabolic Flux Analysis

- Preparation: Dissolve the solid tracer directly into sterile, isotonic PBS (pH 7.2) immediately prior to the experiment. Organic solvent-free aqueous : physiological interference[6].
- Administration: Administer via intravenous (i.v.) infusion. Note: Standard L-Arginine at 30-300 mg/kg i.v. has been shown to induce dilation of pial a tracer dosing accordingly to avoid altering baseline hemodynamics[6].

Metabolic Pathway Visualization

L-Arginine-13C6,d14 acts as a direct substrate for Nitric Oxide Synthase (NOS). Tracking the heavy isotopes allows researchers to quantify the exact inflammatory responses[2][6].



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Caption: Metabolic conversion of labeled L-Arginine to Nitric Oxide and L-Citrulline via NOS.

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